Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate

Description

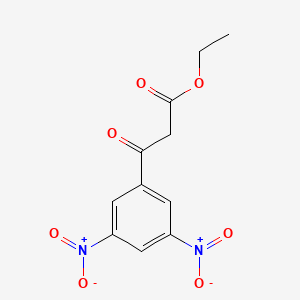

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, identified by its CAS number 168430-29-3, possesses a molecular formula of C₁₁H₁₀N₂O₇ and a molecular weight of 282.21 g/mol . chemicalbook.com The structure is characterized by a central three-carbon chain featuring a ketone at the β-position and an ethyl ester at the terminus. This propanoyl chain is attached to a benzene (B151609) ring substituted with two nitro groups at the 3 and 5 positions. This unique combination of functional groups dictates its chemical behavior and establishes its significance in targeted research endeavors.

Table 1: Physicochemical Properties of this compound

| Identifier | Value |

| CAS Number | 168430-29-3 |

| Molecular Formula | C₁₁H₁₀N₂O₇ |

| Molecular Weight | 282.21 g/mol |

| Common Name | This compound |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=CC(=C1)N+[O-])N+[O-] |

The ethyl 3-oxopropanoate (B1240783) fragment of the molecule places it firmly within the class of β-keto esters, which are renowned for their synthetic utility in organic chemistry. Beta-keto esters are valuable intermediates because they possess both electrophilic and nucleophilic reactive sites. nbinno.com They serve as core building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. chemicalbook.comnih.gov

The presence of the keto and ester groups allows for a variety of chemical transformations. The α-carbon, situated between the two carbonyl groups, is acidic and can be readily deprotonated to form a stabilized enolate, which can then act as a nucleophile in alkylation and acylation reactions. This reactivity is fundamental to forming new carbon-carbon bonds, a cornerstone of organic synthesis.

The 3,5-dinitrophenyl group imparts distinct electronic properties to the molecule. The two nitro groups are powerful electron-withdrawing substituents, which render the aromatic ring highly electron-deficient. This electronic feature is critical in several areas of organic chemistry.

Primarily, such electron-poor aromatic rings are highly activated towards nucleophilic aromatic substitution (SₙAr) reactions. The strong resonance stabilization provided by the nitro groups to the negatively charged intermediate (the Meisenheimer complex) facilitates the displacement of a suitable leaving group from the ring, a reaction that is otherwise difficult on unactivated benzene rings. Furthermore, dinitrophenyl moieties are known to participate in the formation of charge-transfer complexes and are investigated for applications in energetic materials and nonlinear optics. In medicinal chemistry, the 3,5-dinitrophenyl scaffold has been incorporated into molecules designed as potential antimycobacterial agents.

The scholarly interest in this compound stems from the synergistic interplay of its two core functional units. The molecule is not merely a passive combination of a β-keto ester and a dinitroarene; it is a platform where the reactivity of one group can be used to construct or modify complex structures bearing the other.

The rationale for its investigation can be summarized as follows:

Synthetic Versatility: It serves as a multifunctional building block. The β-keto ester portion can be used to construct complex aliphatic or heterocyclic systems, while the dinitrophenyl ring provides a site for further functionalization via nucleophilic substitution or reduction of the nitro groups.

Precursor to Novel Compounds: It is a key precursor for synthesizing novel heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridones, which are scaffolds of significant interest in medicinal chemistry and materials science.

Probe for Mechanistic Studies: The well-defined electronic nature of the dinitrophenyl ring makes the compound a useful substrate for studying reaction mechanisms, particularly in the context of nucleophilic additions and substitutions.

While this compound is recognized as a valuable synthetic intermediate and is commercially available, extensive academic literature dedicated specifically to its synthesis and reactivity is not widespread. Its utility is often implied as a precursor within broader synthetic campaigns rather than being the central subject of dedicated studies.

Based on its chemical structure, key potential research trajectories include:

Synthesis of Heterocyclic Systems: A primary application involves its condensation reactions with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), or urea (B33335) to synthesize a variety of five- and six-membered heterocyclic rings bearing the 3,5-dinitrophenyl substituent. These products could then be evaluated for biological activity or material properties.

Nucleophilic Aromatic Substitution Studies: The compound could serve as a model substrate to explore SₙAr reactions where the β-keto ester side chain acts as an internal or modifying group, potentially influencing the regioselectivity and kinetics of the substitution.

Development of Energetic or Functional Materials: The presence of two nitro groups suggests its potential as a precursor for novel energetic materials or as a component in charge-transfer complexes for electronic applications, following further chemical modification.

Medicinal Chemistry Scaffolding: The reduction of the nitro groups to amines would yield Ethyl 3-(3,5-diaminophenyl)-3-oxopropanoate, a versatile intermediate for creating libraries of compounds for pharmacological screening, leveraging the synthetic handles of both the aromatic amines and the β-keto ester.

Future academic contributions will likely focus on realizing this synthetic potential, moving from its role as a catalog chemical to a demonstrated and versatile tool in the synthesis of complex, functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O7/c1-2-20-11(15)6-10(14)7-3-8(12(16)17)5-9(4-7)13(18)19/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGNMOBQSGYJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Reactivity of the Active Methylene (B1212753) Group: Enolization, Tautomerism, and Carbanion Chemistry

The presence of two carbonyl groups flanking a methylene (CH₂) group in ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate renders the protons on this central carbon acidic. This "active methylene" group is the locus of much of the compound's reactivity, participating in keto-enol tautomerism and serving as a source of a stabilized carbanion (enolate). The strong electron-withdrawing nature of the 3,5-dinitrophenyl group is expected to significantly influence this reactivity.

Equilibrium Studies of Keto-Enol Tautomerism in Various Solvents

β-dicarbonyl compounds like this compound exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the molecule. masterorganicchemistry.com The powerful electron-withdrawing 3,5-dinitrophenyl group is anticipated to have a pronounced effect on the tautomeric equilibrium. Electron-withdrawing groups generally favor the enol form by stabilizing the conjugated π-system of the enol. masterorganicchemistry.com

The equilibrium between the keto and enol forms is also highly dependent on the solvent. core.ac.uk Generally, nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. In contrast, polar protic solvents can stabilize the keto form through intermolecular hydrogen bonds. Polar aprotic solvents may favor the enol form if they can act as hydrogen bond acceptors. core.ac.uk

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Hypothetical % Enol |

| Hexane (B92381) | 1.9 | Enol | ~70-80% |

| Chloroform | 4.8 | Enol | ~60-70% |

| Acetone | 21 | Keto | ~10-20% |

| Ethanol (B145695) | 24.5 | Keto | ~5-15% |

| Water | 80.1 | Keto | <5% |

Nucleophilic Additions and Condensations Involving the Enolate Anion

Treatment of this compound with a suitable base results in the deprotonation of the active methylene group to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The enolate can undergo nucleophilic addition to aldehydes and ketones in what is known as an aldol-type condensation. The strong electron-withdrawing effect of the 3,5-dinitrophenyl group would increase the acidity of the α-proton, facilitating enolate formation even with milder bases. The resulting β-hydroxy carbonyl compound may subsequently dehydrate, particularly if heated, to yield a conjugated α,β-unsaturated product.

Another important reaction is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another. wikipedia.orgbyjus.commasterorganicchemistry.comorganic-chemistry.orgresearchgate.net In the case of this compound, a self-condensation would be possible, although crossed Claisen condensations with other esters are also a common synthetic strategy. wikipedia.orgorganic-chemistry.org The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester product, which is more acidic than the starting ester. masterorganicchemistry.com

Alkylation and Acylation Reactions at the Alpha-Carbon Position

The enolate derived from this compound can also act as a nucleophile in substitution reactions. In alkylation reactions, the enolate attacks an alkyl halide in an S(_N)2 fashion to form a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is crucial to avoid competing reactions such as O-alkylation or multiple alkylations.

Acylation at the α-carbon can be achieved by reacting the enolate with an acyl halide or anhydride. This reaction introduces an acyl group onto the active methylene carbon, leading to the formation of a β-tricarbonyl compound. These products are often valuable synthetic intermediates.

Reactions of the Carbonyl Moieties within this compound

The subject molecule possesses two distinct carbonyl functionalities: an ester and a ketone. Each of these groups has its own characteristic reactivity, which can be selectively targeted under appropriate reaction conditions.

Ester Hydrolysis and Transesterification Pathways and Their Kinetic Studies

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-promoted hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the electron-withdrawing 3,5-dinitrophenyl group is expected to accelerate the rate of base-promoted hydrolysis by stabilizing the negative charge in the transition state.

Kinetic studies of the hydrolysis of similar activated esters, such as dinitrophenyl carbonates, have been conducted to elucidate the reaction mechanism and the influence of the solvent. sapub.orgacs.org Such studies typically involve monitoring the reaction progress spectrophotometrically and analyzing the dependence of the rate constant on factors like temperature and solvent composition to determine activation parameters (ΔH, ΔS, and ΔG). acs.org

Transesterification, the conversion of one ester to another, can also be achieved under acidic or basic catalysis by reacting this compound with a different alcohol. This is an equilibrium process, and the reaction is typically driven forward by using a large excess of the new alcohol.

Reduction and Oxidation Reactions of the Ketone Functionality

The ketone carbonyl group can be selectively reduced to a secondary alcohol without affecting the ester group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting β-hydroxy ester is a versatile synthetic intermediate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities.

The secondary alcohol obtained from the reduction of the ketone can be oxidized back to the ketone using a variety of oxidizing agents, such as those based on chromium(VI) (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation). mdpi.com The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. It is important to note that under certain conditions, oxidation of a secondary alcohol can lead directly to an ester. rsc.org

Ketal and Enamine Formation for Synthetic Diversification

The ketone carbonyl within the β-ketoester structure of this compound is susceptible to reactions with nucleophiles, enabling the formation of derivatives such as ketals and enamines. These transformations serve to protect the ketone functionality or to modulate its reactivity for further synthetic applications.

Ketal Formation: The reaction of the carbonyl group with diols, such as ethylene (B1197577) glycol, under acidic catalysis leads to the formation of a cyclic ketal. This reaction is a common strategy to protect the ketone from reacting with nucleophiles or reducing agents in subsequent synthetic steps. The protective group can be readily removed by hydrolysis under aqueous acidic conditions.

Enamine Formation: The condensation of the ketone with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine), typically with acid catalysis and removal of water, yields a β-enamino ester. organic-chemistry.orgmasterorganicchemistry.com Enamines are valuable synthetic intermediates due to the enhanced nucleophilicity of the α-carbon, which arises from the electron-donating character of the nitrogen atom. masterorganicchemistry.com This activation allows for facile alkylation or acylation at the α-carbon. tandfonline.com The resulting substituted β-enamino esters can then be hydrolyzed back to the corresponding substituted β-ketoester. masterorganicchemistry.com

| Derivative | Reactants | Conditions | Product Structure |

| Ketal | Ethylene Glycol | Acid Catalyst (e.g., p-TsOH) | Ethyl 2-(2-(3,5-dinitrophenyl)-1,3-dioxolan-2-yl)acetate |

| Enamine | Pyrrolidine | Acid Catalyst, Water Removal | Ethyl 3-(3,5-dinitrophenyl)-3-(pyrrolidin-1-yl)acrylate |

Reactivity of the Dinitrophenyl Moiety: Nucleophilic Aromatic Substitution (SNAr) and Reduction Chemistry

The 3,5-dinitrophenyl group is the dominant electronic feature of the molecule, rendering the aromatic ring highly electrophilic and susceptible to nucleophilic attack. Furthermore, the nitro groups themselves are reactive functionalities that can be chemically reduced.

Aromatic rings generally undergo electrophilic substitution; however, the presence of strongly electron-withdrawing groups, such as nitro groups, can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org The two nitro groups on the phenyl ring of this compound significantly lower the electron density of the ring, facilitating the attack of nucleophiles. pressbooks.pub This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom to form a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub

Although the molecule lacks a conventional leaving group like a halide, SNAr reactions can still occur, potentially displacing one of the nitro groups or reacting with hydrogen at an activated position (vicarious nucleophilic substitution). The positions ortho and para to the nitro groups are highly activated. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially react with the dinitrophenyl ring under appropriate conditions.

| Nucleophile (Nu⁻) | Potential Product | Reaction Type |

| Methoxide (CH₃O⁻) | Ethyl 3-(3-methoxy-5-nitrophenyl)-3-oxopropanoate | SNAr (NO₂ displacement) |

| Piperidine | Ethyl 3-(3-nitro-5-(piperidin-1-yl)phenyl)-3-oxopropanoate | SNAr (NO₂ displacement) |

| Cyanomethyl anion (:CH₂CN) | Ethyl 3-(3,5-dinitro-4-(cyanomethyl)phenyl)-3-oxopropanoate | Vicarious Nucleophilic Substitution |

The nitro groups of the dinitrophenyl moiety can be selectively reduced to amino groups, providing a pathway to highly functionalized aniline (B41778) derivatives. The key challenge is to achieve this reduction chemoselectively without affecting the β-ketoester functionality. researchgate.net A variety of reagents are known to selectively reduce aromatic nitro groups. jsynthchem.com

For instance, reagents such as sodium sulfide (B99878) or polysulfide in aqueous or alcoholic ammonia (B1221849) (a variation of the Zinin reduction) are known to selectively reduce one nitro group in dinitro compounds. stackexchange.com Catalytic hydrogenation using specific catalysts (e.g., PtO₂) under controlled conditions or transfer hydrogenation can also achieve this transformation. The reduction can proceed in a stepwise manner, first yielding Ethyl 3-(3-amino-5-nitrophenyl)-3-oxopropanoate and then, under more forcing conditions, Ethyl 3-(3,5-diaminophenyl)-3-oxopropanoate.

These resulting aromatic amines are versatile intermediates. The primary amino groups can undergo a wide array of subsequent derivatizations, including:

Diazotization: Reaction with nitrous acid (HNO₂) to form diazonium salts, which are valuable precursors for Sandmeyer and related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Heterocycle Formation: Serving as a building block for the synthesis of fused heterocyclic systems.

| Reducing Agent/System | Selectivity | Typical Product |

| Na₂S / (NH₄)₂S | Selective reduction of one nitro group | Ethyl 3-(3-amino-5-nitrophenyl)-3-oxopropanoate |

| H₂, Pd/C (high pressure) | Reduction of both nitro groups | Ethyl 3-(3,5-diaminophenyl)-3-oxopropanoate |

| Zn, NH₄Cl | Selective reduction of one nitro group | Ethyl 3-(3-amino-5-nitrophenyl)-3-oxopropanoate stackexchange.com |

| SnCl₂, HCl | Reduction of both nitro groups | Ethyl 3-(3,5-diaminophenyl)-3-oxopropanoate |

Cyclization and Condensation Reactions Utilizing this compound

The β-ketoester functionality is a classic building block for the synthesis of heterocyclic compounds. Its 1,3-dicarbonyl nature allows it to react with various binucleophiles to form five- and six-membered rings.

Pyrazole Synthesis (Knorr Synthesis): The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a direct and efficient method for preparing substituted pyrazoles. jk-sci.commdpi.comnih.gov this compound can react with hydrazine hydrate (B1144303) under acidic or basic conditions. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield 5-(3,5-dinitrophenyl)-1H-pyrazol-3-ol.

Pyrimidine Synthesis (Biginelli Reaction): The Biginelli reaction is a three-component reaction between a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) under acidic catalysis. organic-chemistry.orgsennosbiotech.com Using this compound in this reaction with an aromatic aldehyde and urea would produce a highly functionalized dihydropyrimidinone, specifically a 4-aryl-5-(ethoxycarbonyl)-6-(3,5-dinitrophenyl)-3,4-dihydropyrimidin-2(1H)-one. amazonaws.com

Quinoline Synthesis (Conrad-Limpach Synthesis): The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. iipseries.orgjptcp.com The reaction of this compound with aniline first forms a β-enamino ester via condensation. Subsequent thermal cyclization at high temperatures leads to the formation of a 2-(3,5-dinitrophenyl)-4-hydroxyquinoline. pharmaguideline.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.netmdpi.com The bifunctional nature of the 1,3-dicarbonyl system in this compound makes it an ideal substrate for such reactions.

A prime example is the Hantzsch Pyridine (B92270) Synthesis . This MCR typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. wikipedia.orgorganic-chemistry.org In a modified version, this compound could be used as one of the β-ketoester components. The reaction sequence involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the ketoester, and the formation of an enamine from the second equivalent of the ketoester and ammonia. organic-chemistry.org A subsequent Michael addition followed by cyclization and dehydration yields a 1,4-dihydropyridine. The resulting dihydropyridine, bearing the dinitrophenyl substituent, can then be oxidized to the corresponding aromatic pyridine derivative. dbpedia.org This approach allows for the rapid assembly of complex pyridine scaffolds. nih.gov

Intramolecular Cyclization Pathways for Novel Ring Systems

This compound possesses a unique structural framework that offers the potential for intramolecular cyclization to form novel heterocyclic ring systems. The presence of a reactive β-keto ester moiety, an active methylene group, and an electron-deficient aromatic ring substituted with two nitro groups provides multiple avenues for intramolecular reactions. Research into analogous systems suggests that under suitable conditions, the enolate of the β-keto ester can act as an intramolecular nucleophile, leading to the formation of new ring structures.

One plausible pathway involves the intramolecular nucleophilic attack of the enolate on one of the electrophilic nitro groups. This type of reaction is precedented in related ortho-nitroaryl compounds, where a side-chain carbanion displaces an ortho-nitro group to form a new heterocyclic ring. rsc.orgrsc.org In the case of this compound, the generation of an enolate under basic conditions could lead to an intramolecular cyclization, although the meta-positioning of the nitro groups relative to the side chain presents a significant steric and electronic barrier compared to ortho-substituted systems.

Another potential cyclization route is through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The 3,5-dinitrophenyl ring is highly electron-deficient and susceptible to nucleophilic attack. The enolate generated from the β-keto ester could potentially attack one of the carbon atoms bearing a nitro group, with the nitro group acting as a leaving group. While intermolecular SNAr reactions on dinitrobenzene derivatives are common, intramolecular versions are less so but have been reported, particularly in the formation of five- or six-membered rings.

A third possibility involves the participation of the active methylene group in a condensation reaction with one of the nitro groups, potentially leading to the formation of a benzoxazine-like ring system. Such reactions often require specific catalysts or reaction conditions to facilitate the transformation of the nitro group into a reactive intermediate.

Detailed mechanistic studies on this compound itself are not extensively reported in the available literature. However, based on the reactivity of similar compounds, the following table outlines hypothetical intramolecular cyclization pathways and the potential novel ring systems that could be formed.

| Proposed Pathway | Key Intermediate | Potential Ring System | Plausible Reaction Conditions |

| Intramolecular Nucleophilic Attack on Nitro Group | Enolate attacking the oxygen of the nitro group | Seven-membered heterocyclic ring containing an N-O bond | Strong, non-nucleophilic base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF) |

| Intramolecular SNAr | Meisenheimer-like complex | Six-membered dihydropyridinone derivative | Strong base (e.g., NaOEt, K2CO3) in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures |

| Reductive Cyclization | Amino-dinitrophenyl intermediate | Dihydropyrrolo- or dihydropyridinone derivative | Catalytic hydrogenation followed by spontaneous or base-catalyzed cyclization |

It is important to note that these proposed pathways are based on established reactivity principles of analogous compounds. Further experimental and computational studies are necessary to fully elucidate the intramolecular cyclization behavior of this compound and to characterize the resulting novel ring systems. The regioselectivity and feasibility of these cyclizations would be highly dependent on the reaction conditions employed, including the choice of base, solvent, and temperature.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Vibrational Spectroscopy for Functional Group Characterization and Conformational Analysis (FTIR, Raman)

Analysis of Carbonyl Stretching Frequencies (Ester vs. Ketone) and Nitro Group Vibrations

The vibrational spectrum of this molecule is dominated by characteristic bands from its carbonyl and nitro functionalities. The two carbonyl groups, one belonging to the ethyl ester and the other to the ketone, are expected to exhibit distinct stretching frequencies (ν(C=O)). Typically, the ester carbonyl stretch appears at a higher wavenumber (1750–1735 cm⁻¹) compared to the ketone carbonyl stretch (1725–1705 cm⁻¹). In this β-keto ester, the electronic environment influences these positions. The ketone carbonyl, being conjugated with the dinitrophenyl ring, may show a shift in its stretching frequency.

The two nitro groups (NO₂) on the aromatic ring give rise to two prominent and intense absorption bands: an asymmetric stretching vibration (νₐₛ(NO₂)) typically found in the 1550–1520 cm⁻¹ region, and a symmetric stretching vibration (νₛ(NO₂)) which appears in the 1360–1330 cm⁻¹ range. nih.govnih.gov The high intensity of these bands in the IR spectrum is a hallmark of dinitro-substituted aromatic compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Ester C=O | Stretching (ν) | 1745 - 1730 | Typically a sharp, strong absorption. |

| Ketone C=O | Stretching (ν) | 1720 - 1700 | Position can be influenced by conjugation and conformation. |

| Aromatic Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1550 - 1520 | Very strong and characteristic absorption in IR. |

| Aromatic Nitro (NO₂) | Symmetric Stretch (νₛ) | 1360 - 1330 | Strong absorption, confirming the presence of nitro groups. |

| C-O (Ester) | Stretching (ν) | 1250 - 1150 | Strong band associated with the ester linkage. |

| Aromatic C=C | Stretching (ν) | 1600 - 1450 | Multiple bands of variable intensity. |

Identification of Intramolecular and Intermolecular Hydrogen Bonding Interactions

β-keto esters are known for their potential to form keto-enol tautomers. nih.gov While spectroscopic evidence suggests that many β-keto esters exist predominantly in the keto form in nonpolar solvents, the presence of an enol tautomer would be readily identifiable through vibrational spectroscopy. nih.gov The enol form can establish a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction would manifest as a very broad and shifted O-H stretching band in the 3200–2500 cm⁻¹ region and a significant lowering of the ester C=O stretching frequency. The absence of such bands would confirm the dominance of the keto tautomer. Intermolecular hydrogen bonding, though less likely to be a dominant interaction for the keto form, could potentially occur in the solid state or in protic solvents, leading to broadening of the carbonyl absorption bands.

Conformational Preferences and Rotational Isomerism Studies in Solution

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate possesses several single bonds around which rotation can occur, leading to different conformers. The key rotational isomers involve the orientation of the dinitrophenyl ring relative to the ketone carbonyl and the orientation of the ester group. In solution, a molecule may exist as an equilibrium of different conformers. acs.org Subtle shifts or the appearance of shoulder peaks in the carbonyl stretching region of the IR spectrum at different temperatures or in different solvents can indicate the presence of multiple conformers. For instance, different dihedral angles between the aromatic ring and the adjacent carbonyl group can alter the degree of electronic conjugation, thereby slightly changing the C=O bond force constant and its observed frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Processes

NMR spectroscopy is the most definitive method for elucidating the precise chemical structure of this compound by mapping the carbon-hydrogen framework and establishing connectivity between different parts of the molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The 3,5-dinitrophenyl group gives a distinct pattern: the proton at the C2 position (H-2) is expected to appear as a triplet at a very downfield chemical shift due to the deshielding effect of the two ortho nitro groups. The two equivalent protons at the C4 and C6 positions (H-4/H-6) would appear as a doublet, coupled to H-2. The active methylene (B1212753) protons (CH₂) situated between the two carbonyl groups are diastereotopic and would likely appear as a singlet, while the ethyl group will show a characteristic quartet for the OCH₂ protons and a triplet for the CH₃ protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. Key signals include the two distinct carbonyl carbons for the ketone and the ester, the aromatic carbons (with those bearing nitro groups being significantly deshielded), the active methylene carbon, and the two carbons of the ethyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H-2 (Aromatic) | ~9.2 | t (triplet) | ~2.0 | Deshielded by two ortho-NO₂ groups. |

| H-4/H-6 (Aromatic) | ~9.0 | d (doublet) | ~2.0 | Equivalent protons deshielded by adjacent NO₂ group. |

| -C(=O)CH₂C(=O)- | ~4.0 | s (singlet) | - | Active methylene protons between two carbonyls. |

| -OCH₂CH₃ | ~4.2 | q (quartet) | ~7.1 | Methylene of the ethyl ester group. |

| -OCH₂CH₃ | ~1.3 | t (triplet) | ~7.1 | Methyl of the ethyl ester group. |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ketone C=O | ~190 | Aromatic ketone carbonyl. |

| Ester C=O | ~166 | Ethyl ester carbonyl. |

| C-3/C-5 (Aromatic) | ~149 | Carbons bearing the nitro groups. |

| C-1 (Aromatic) | ~136 | Carbon attached to the keto-acyl group. |

| C-4/C-6 (Aromatic) | ~128 | Equivalent aromatic CH carbons. |

| C-2 (Aromatic) | ~122 | Aromatic CH carbon between the nitro groups. |

| -OCH₂CH₃ | ~62 | Methylene carbon of the ethyl ester. |

| -C(=O)CH₂C(=O)- | ~45 | Active methylene carbon. |

| -OCH₂CH₃ | ~14 | Methyl carbon of the ethyl ester. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations would be between the H-2 and H-4/H-6 aromatic protons, and a strong cross-peak between the methylene (quartet) and methyl (triplet) protons of the ethyl group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the aromatic C-H pairs (C2-H2, C4/6-H4/6), the active methylene carbon and its protons, and the carbons and protons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons separated by two or three bonds. The most informative correlations would be:

From the active methylene protons to both the ketone carbonyl carbon and the ester carbonyl carbon, confirming the β-dicarbonyl system.

From the aromatic protons (H-4/H-6) to the ketone carbonyl carbon, unequivocally linking the dinitrophenyl ring to the propanoate chain.

From the ethyl methylene protons (OCH₂) to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, regardless of bonding. It can provide valuable information on the preferred three-dimensional conformation in solution. For example, a NOESY correlation between the aromatic protons (H-4/H-6) and the active methylene protons would suggest a conformation where these groups are in close spatial proximity.

Variable Temperature NMR Studies on Tautomeric Equilibria and Rotational Barriers

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to investigate dynamic processes in molecules, such as tautomerism and restricted rotation. ox.ac.uk For this compound, VT-NMR would be instrumental in characterizing two key dynamic phenomena: the keto-enol tautomeric equilibrium and the rotational barrier around the C(O)-C(aryl) bond.

Tautomeric Equilibria: As a β-ketoester, the compound can exist in equilibrium between its keto and enol forms. thermofisher.com At room temperature, this exchange might be slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. libretexts.orgasu.edu The 1H NMR spectrum of the keto form would characteristically show a singlet for the α-protons (adjacent to both carbonyl groups), while the enol form would exhibit a vinyl proton signal and a downfield enolic hydroxyl proton signal, often broadened by hydrogen bonding. libretexts.org

By acquiring NMR spectra at different temperatures, the equilibrium constant (Keq) for the tautomerism can be determined at each temperature. A van't Hoff plot (ln(Keq) vs. 1/T) would then allow for the calculation of the thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), associated with the keto-enol equilibrium. Generally, the keto form is more stable, but factors like intramolecular hydrogen bonding in the enol form can influence the position of the equilibrium. colostate.edu

Rotational Barriers: The rotation around the single bond connecting the benzoyl group and the α-carbon may be hindered due to steric interactions between the dinitrophenyl ring and the ethyl ester group. At low temperatures, this rotation could be slow enough to result in distinct NMR signals for different rotational conformers (rotamers). montana.edu As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals and their eventual coalescence into a single averaged signal at the coalescence temperature (Tc). st-andrews.ac.ukoxinst.com

From the coalescence temperature and the chemical shift difference (Δν) between the signals of the two rotamers at a low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides quantitative insight into the conformational flexibility of the molecule. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. measurlabs.com For this compound (C11H10N2O7), the theoretical exact mass of the molecular ion [M]+• can be calculated. This experimental verification is the first step in confirming the identity of a synthesized compound.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (Da) |

|---|---|

| [C11H10N2O7]+• | 282.04880 |

| [C11H11N2O7]+ | 283.05608 |

| [C11H9N2O7]- | 281.04152 |

Note: This table represents theoretical values. Experimental data is not available.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. researchgate.net The resulting fragmentation pattern provides detailed structural information. For this compound, characteristic fragmentation pathways for nitroaromatic compounds and esters would be expected. nih.govresearchgate.net

Key predicted fragmentation pathways include:

Loss of the ethoxy group (-OC2H5): A common fragmentation for ethyl esters, leading to an acylium ion.

Loss of an ethyl radical (-•C2H5): Resulting from cleavage of the ethyl group.

Cleavage of the C-C bond between the carbonyl groups.

Fragmentations of the dinitrophenyl ring: This includes the characteristic loss of NO2 (46 Da) and NO (30 Da) radicals, which are common fragmentation behaviors for nitroaromatic compounds. researchgate.net Decarbonylation (loss of CO) may also occur following the loss of nitro groups. nih.gov

The analysis of these pathways allows for the confirmation of the connectivity of the different functional groups within the molecule.

Table 2: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 282 | 237 | OC2H5 | [M-OC2H5]+ |

| 282 | 236 | NO2 | [M-NO2]+ |

| 282 | 191 | NO2 + OC2H5 | [M-NO2-OC2H5]+ |

| 282 | 165 | C4H5O3 | [dinitrophenyl]+ |

Note: This table is based on predictable fragmentation patterns for analogous structures. Experimental data is not available.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure, conformation, and intermolecular interactions. While no crystal structure has been reported for the title compound, analysis of related dinitrophenyl derivatives allows for predictions of its solid-state characteristics. ucm.escdnsciencepub.com

The crystal packing would be dictated by a combination of intermolecular forces. Due to the presence of nitro groups (hydrogen bond acceptors) and C-H groups (potential weak hydrogen bond donors), a network of weak C-H•••O hydrogen bonds is expected to play a significant role in the supramolecular assembly. acs.orgtandfonline.com

X-ray analysis would provide precise values for all bond lengths, bond angles, and torsional angles. A key conformational feature would be the torsional angle between the plane of the dinitrophenyl ring and the plane of the adjacent carbonyl group. This angle is influenced by a balance between electronic effects (favoring planarity for conjugation) and steric hindrance (favoring a twisted conformation). nsf.gov The conformation of the ethyl ester chain would also be determined, likely adopting a staggered arrangement to minimize steric strain. Comparing the solid-state conformation with any solution-state conformational data from NMR could reveal the influence of crystal packing forces on the molecular structure.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a critical tool for the stereochemical analysis of chiral molecules. These methods are exclusively applicable to substances that possess chiral centers and, as a result, are optically active.

A thorough review of scientific literature and spectroscopic databases reveals no information regarding the synthesis of chiral derivatives of this compound. The parent compound itself is not chiral, and therefore, it does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques are not applicable for the analysis of this compound in its achiral form.

Should chiral derivatives of this compound be synthesized in the future, chiroptical spectroscopy would become a relevant and powerful technique for:

Determination of Stereochemical Purity: Assessing the enantiomeric excess or diastereomeric excess of a sample.

Assignment of Absolute Configuration: Correlating the experimental chiroptical data with theoretical calculations to determine the spatial arrangement of atoms.

Conformational Analysis: Studying the three-dimensional structure of the chiral derivatives in solution.

At present, due to the absence of chiral analogues of this compound, no experimental data from chiroptical spectroscopy can be presented.

Computational Chemistry and Theoretical Modeling of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Ground State Properties, Tautomers, and Conformers

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate, a DFT study would begin with geometry optimization to find the lowest energy arrangement of its atoms. This process identifies the most stable three-dimensional structure.

A key aspect of this molecule is its potential for tautomerism. The β-keto ester functionality allows for a keto-enol equilibrium. DFT calculations would be employed to determine the relative stabilities of the keto and the two possible enol tautomers. By calculating the electronic energy of each optimized tautomer, researchers can predict which form is more prevalent.

Furthermore, the molecule possesses several rotatable bonds, leading to various conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds). DFT calculations would be used to explore the potential energy surface, identifying the most stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility. Theoretical studies on other β-keto esters have successfully used DFT to elucidate these structural nuances. nih.gov

Table 1: Hypothetical DFT Data for Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Keto | 0.00 | Data not available |

| (Z)-Enol | Data not available | Data not available |

| (E)-Enol | Data not available | Data not available |

(Note: This table is illustrative as specific research data is unavailable.)

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Mechanisms

Frontier Molecular Orbital (FMO) theory is a crucial tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

For this compound, FMO analysis would map the spatial distribution of these orbitals. It is expected that the LUMO would be predominantly located over the electron-deficient 3,5-dinitrophenyl ring, indicating its susceptibility to nucleophilic attack. The HOMO would likely be distributed over the keto-ester portion of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. This type of analysis is standard in computational studies of organic molecules to understand their reaction mechanisms. nih.gov

Table 2: Hypothetical FMO Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: This table is illustrative as specific research data is unavailable.)

Calculation of Acidities and Basicities of Relevant Functional Groups

Computational methods can provide accurate estimations of the acidity (pKa) and basicity (pKb) of different functional groups within a molecule. For this compound, the most significant acidic site is the α-carbon, located between the two carbonyl groups (the active methylene (B1212753) group). The strong electron-withdrawing effect of the adjacent benzoyl group, further intensified by the two nitro groups on the phenyl ring, is expected to make these protons particularly acidic.

DFT calculations, often combined with a continuum solvent model, can compute the Gibbs free energy change for the deprotonation reaction, which is then used to predict the pKa. Similarly, the basicity of the carbonyl oxygens and the nitro group oxygens could be assessed by calculating the energetics of their protonation. While experimental data for the related ethyl acetoacetate (B1235776) shows a pKa of about 10.7 in water, the dinitrophenyl substitution in the target molecule would likely lower this value considerably. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.

Analysis of Conformational Landscapes in Various Solvents

MD simulations would model the motion of this compound by solving Newton's equations of motion for all its atoms. By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to explore the full range of accessible conformations.

Performing these simulations in different explicit solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) would reveal how the solvent environment influences the molecule's preferred shape. Polar solvents might stabilize more extended conformations by interacting with the polar nitro and carbonyl groups, whereas nonpolar solvents might favor more compact structures. The results would be a dynamic "map" of the conformational landscape as a function of the solvent. Such simulations are commonly applied to understand how flexible molecules behave in solution. nih.gov

Investigation of Solvent-Mediated Tautomeric Equilibria

The equilibrium between the keto and enol tautomers is highly dependent on the solvent. MD simulations, particularly using advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) or ab initio MD, can be used to study this process directly. These methods treat the reacting part of the molecule with high-level QM theory while the surrounding solvent is treated with a more computationally efficient classical force field.

These simulations could model the proton transfer event that converts the keto form to the enol form, showing how solvent molecules might participate by forming hydrogen-bond bridges. By calculating the free energy profile along the reaction coordinate for tautomerization in different solvents, researchers can predict how the equilibrium constant shifts with solvent polarity and hydrogen-bonding capability, providing a dynamic and realistic picture of the tautomerism process.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material-Relevant Attributes

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. For this compound, QSPR models can be developed to predict attributes crucial for its application in material science.

By calculating a series of molecular descriptors, QSPR models can estimate various bulk and surface properties. These descriptors fall into several categories: constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment, orbital energies).

For this compound, properties such as density, boiling point, and enthalpy of formation can be predicted. These predictions are based on models trained with experimental data from a diverse set of organic compounds. For instance, group contribution methods or more complex machine learning algorithms can be employed. While specific experimental data for this exact compound is scarce, predictions can be made based on its constituent functional groups.

Table 1: Predicted Material-Relevant Properties of this compound (Illustrative)

| Property | Predicted Value | Unit | Method |

|---|---|---|---|

| Molar Volume | 205.4 ± 5.0 | cm³/mol | Group Contribution |

| Density | 1.48 ± 0.06 | g/cm³ | QSPR Algorithm |

| Enthalpy of Vaporization | 68.5 ± 4.0 | kJ/mol | Correlation Model |

Note: The data in this table is illustrative and represents typical values that would be generated from QSPR models. It is not based on direct experimental measurement.

The electronic structure of this compound, characterized by the electron-withdrawing 3,5-dinitrophenyl group and the β-keto ester moiety, suggests potential utility in catalysis and optoelectronics. QSPR models can correlate quantum-chemical descriptors with performance in these areas.

For catalysis, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and calculated atomic charges can be linked to catalytic activity or stability. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a key step in many catalytic cycles.

In optoelectronics, properties like polarizability, hyperpolarizability, and the predicted absorption maximum (λ_max) are critical. QSPR models can predict these attributes, helping to screen the molecule's potential as a component in nonlinear optical (NLO) materials or organic light-emitting diodes (OLEDs). The presence of the nitro groups, which are strong electron acceptors, is expected to significantly influence these electronic properties.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and the calculation of activation barriers.

The 3,5-dinitrophenyl group makes the aromatic ring highly electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). Computational modeling can determine the energy profile for the reaction of this compound with various nucleophiles. The generally accepted mechanism for SNAr reactions on activated aryl systems involves a two-step addition-elimination process via a high-energy intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org However, some computational studies on similar systems suggest that the reaction can also proceed via a concerted mechanism, where bond formation and breakage occur in a single step, bypassing a stable intermediate. nih.govnih.gov

A transition state search would locate the structure of the highest energy point along the reaction coordinate. The calculated energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate.

Table 2: Illustrative Calculated Energy Barriers for SNAr of a Dinitrophenyl System

| Reaction Step | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Nucleophile Addition (TS1) | 15.2 | 18.5 | Stepwise (Meisenheimer) |

| Leaving Group Elimination (TS2) | 5.8 | 7.2 | Stepwise (Meisenheimer) |

Note: This data is illustrative, based on typical computational results for SNAr reactions, and does not represent a specific calculation for the title compound.

Furthermore, the β-keto ester functionality allows for various other transformations, such as intramolecular cyclization reactions (e.g., Dieckmann condensation if a second ester group were present elsewhere in a molecule). libretexts.org Computational modeling can explore the feasibility of these pathways by calculating their respective activation barriers.

Computational studies can effectively model the influence of catalysts on reaction pathways. For instance, the addition of a base or acid catalyst can significantly alter the energy barriers of reactions involving the β-keto ester group. By including the catalyst molecule in the computational model, one can investigate how it stabilizes transition states or intermediates, thereby lowering the activation energy.

For a reaction like an intramolecular cyclization, different catalysts might favor the formation of different ring sizes or stereoisomers. By calculating the energy profiles for all possible pathways in the presence of a given catalyst, computational chemistry can predict the kinetic and thermodynamic products, offering insights into reaction selectivity.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These theoretical predictions can be used to interpret and validate experimental spectra or to predict the spectral characteristics of yet-to-be-synthesized compounds. DFT and time-dependent DFT (TD-DFT) are common methods for these calculations. nih.gov

The predicted vibrational frequencies (infrared and Raman spectra) for this compound can be calculated and compared with experimental data to confirm the molecular structure. Key vibrational modes would include the C=O stretches of the ketone and ester, the symmetric and asymmetric stretches of the NO₂ groups, and the aromatic C-H and C=C vibrations.

Similarly, electronic transitions, which correspond to UV-Visible absorption spectra, can be predicted using TD-DFT. This calculation provides information on the absorption wavelengths (λ_max) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions). For a molecule with nitroaromatic and keto-ester groups, a complex spectrum with multiple absorption bands would be expected.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy. By comparing the computed chemical shifts with experimental values, the assignment of peaks in the NMR spectrum can be unequivocally confirmed.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Key Functional Group Assignment |

|---|---|---|

| IR Frequency (ν) | 1745 cm⁻¹ | Ester C=O stretch |

| IR Frequency (ν) | 1720 cm⁻¹ | Ketone C=O stretch |

| IR Frequency (ν) | 1540 cm⁻¹, 1350 cm⁻¹ | Asymmetric & Symmetric NO₂ stretch |

| UV-Vis (λ_max) | 245 nm | π→π* transition (aromatic system) |

| ¹³C NMR Shift (δ) | 190 ppm | Ketone Carbonyl |

Note: This data is illustrative of typical values obtained from DFT calculations for molecules with similar functional groups.

Applications and Functionalization Strategies of Ethyl 3 3,5 Dinitrophenyl 3 Oxopropanoate in Advanced Materials and Chemical Synthesis

A Versatile Building Block in Complex Organic Synthesis

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is a multifaceted organic compound that holds significant potential as a precursor in the synthesis of a wide array of complex molecules. Its structure, which incorporates a reactive β-keto ester functionality and an electron-deficient 3,5-dinitrophenyl ring, makes it a valuable intermediate for constructing diverse molecular architectures for advanced materials and chemical synthesis.

Precursor to Diversified Heterocyclic Scaffolds for Materials Science

The β-keto ester moiety in this compound is a well-established precursor for the synthesis of various heterocyclic compounds. The presence of two carbonyl groups in a 1,3-relationship allows for condensation reactions with a range of binucleophiles to form five- and six-membered rings. The electron-withdrawing nature of the 3,5-dinitrophenyl group can influence the reactivity of the keto and ester carbonyls, as well as the acidity of the α-methylene protons, thereby modulating the reaction pathways and potentially leading to novel heterocyclic structures.

The general reactivity of β-keto esters with binucleophiles such as hydrazines, hydroxylamine (B1172632), ureas, and amidines provides access to a variety of heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with ureas or thioureas can lead to pyrimidines or thioxopyrimidines. These heterocyclic cores are of great interest in materials science due to their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers. The 3,5-dinitrophenyl substituent can further be chemically modified, for example, by reduction of the nitro groups to amines, which can then participate in further cyclization or polymerization reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Binucleophile | Resulting Heterocycle | Potential Applications in Materials Science |

| Hydrazine hydrate (B1144303) | Pyrazolone derivative | Organic pigments, fluorescent materials |

| Substituted hydrazines | Substituted pyrazoles | Hole-transporting materials, OLEDs |

| Urea (B33335)/Thiourea | Pyrimidine/Thioxopyrimidine derivatives | Biologically active materials, functional polymers |

| Amidines | Substituted pyrimidines | Ligands for metal complexes, organic conductors |

| Hydroxylamine | Isoxazole derivatives | Liquid crystals, nonlinear optical materials |

Intermediate in the Synthesis of Functionalized Aromatics for Optoelectronic Applications

The 3,5-dinitrophenyl group in this compound serves as a functionalizable aromatic core. The strong electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of substituents. Furthermore, the nitro groups can be reduced to amino groups, which are versatile functional handles for a plethora of chemical transformations, including diazotization and subsequent coupling reactions, as well as amide and imine bond formations.

These transformations are crucial for the synthesis of "push-pull" chromophores, where electron-donating and electron-accepting groups are connected through a π-conjugated system. Such molecules are of significant interest for applications in nonlinear optics (NLO) and as dyes in dye-sensitized solar cells (DSSCs). The β-keto ester portion of the molecule can be engaged in reactions such as Knoevenagel or Claisen-Schmidt condensations to extend the π-conjugation, further tuning the optoelectronic properties of the resulting materials. The synthesis of organic optoelectronic materials often relies on the functionalization of aromatic C-H bonds to create conjugated polymers and small molecules. nih.gov

Chiral Auxiliaries or Substrates in Asymmetric Synthesis (If applicable to derivatives)

While this compound itself is achiral, its derivatives have the potential to be used in asymmetric synthesis. The active methylene (B1212753) group flanked by two carbonyls can be stereoselectively functionalized. For instance, asymmetric alkylation or reduction of the ketone can introduce a chiral center.

Derivatives of this compound could potentially be used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed. For example, if the ethyl ester is replaced with a chiral alcohol, the resulting β-keto ester could direct the stereoselective addition of a nucleophile to the ketone. However, there is currently no specific information in the scientific literature demonstrating the use of derivatives of this compound as chiral auxiliaries.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound, namely the electron-deficient aromatic ring and the chelating β-keto ester unit, make it an interesting candidate for applications in supramolecular chemistry and the design of self-assembling systems.

Design of Molecular Receptors and Sensors for Specific Chemical Analytes in Industrial or Environmental Contexts

The electron-deficient 3,5-dinitrophenyl ring is known to participate in π-stacking interactions with electron-rich aromatic systems. This property can be exploited in the design of molecular receptors for the recognition of electron-rich guest molecules. Furthermore, the nitro groups can act as hydrogen bond acceptors.

Derivatives of dinitrophenol have been utilized as colorimetric chemosensors. mdpi.com For example, a dinitrophenol-based chemosensor has been designed for the sequential detection of Cu2+ and S2- ions in aqueous solutions. mdpi.com The sensing mechanism often involves a change in color or fluorescence upon binding of the analyte. The 3,5-dinitrophenyl moiety can act as a signaling unit in a sensor molecule, where interaction with an analyte perturbs the electronic properties of the system, leading to a detectable optical response. For instance, indole (B1671886) hydrazones incorporating a 2,4-dinitrophenyl group have been designed as colorimetric "naked eye" sensors for fluoride (B91410) ions. nih.gov

Formation of Coordination Compounds with Metal Ions for Catalytic or Material Applications

The β-keto ester functionality of this compound is an excellent chelating ligand for a wide variety of metal ions. Upon deprotonation of the α-methylene group, the resulting enolate can coordinate to a metal center in a bidentate fashion through the two oxygen atoms, forming a stable six-membered ring.

The coordination of metal ions can lead to the formation of discrete metal complexes or extended coordination polymers. The properties of these materials, such as their catalytic activity, magnetic behavior, and photophysical properties, can be tuned by the choice of the metal ion and by modifications of the ligand. For example, metal complexes of 2,4-dinitrophenylhydrazine (B122626) have been synthesized and shown to possess antimicrobial and antioxidant activities. nih.gov The 3,5-dinitrophenyl group can influence the electronic properties of the metal center through inductive effects, potentially modulating the catalytic activity of the complex. Transition metal complexes featuring main group metals and metalloids as supporting ligands have shown promise in catalysis. researchgate.net While specific catalytic applications of metal complexes derived from this compound have not been reported, the general ability of β-keto esters to form catalytically active metal complexes is well-documented.

Non-Covalent Interactions in Crystal Engineering and Co-Crystallization

The arrangement of molecules in a crystalline solid is dictated by non-covalent interactions, and understanding these forces is the core of crystal engineering. The 3,5-dinitrophenyl group in this compound plays a crucial role in directing these interactions. The nitro groups are strong hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions. These interactions influence the crystal packing and can be exploited in the design of co-crystals with specific properties. researchgate.netnih.gov

Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and melting point, without altering the chemical structure of the constituent molecules. nih.govnih.gov In the context of this compound, its ability to form robust non-covalent interactions makes it a candidate for co-crystal formation with other molecules. The dinitrobenzoate moiety, a related structural motif, is known to participate in various non-covalent interactions, including C-H···O, NO2···NO2, and π-π stacking, which are significant in the formation of polymeric structures. mdpi.comresearchgate.net The specific arrangement of these interactions can be influenced by the position of the nitro groups on the benzoate (B1203000) anion, demonstrating how subtle changes in molecular structure can direct crystal packing. mdpi.comresearchgate.net

Table 1: Key Non-Covalent Interactions Involving the 3,5-Dinitrophenyl Moiety

| Interaction Type | Description | Potential Impact on Crystal Structure |

| Hydrogen Bonding | The nitro groups act as strong hydrogen bond acceptors, interacting with suitable donor groups on adjacent molecules. researchgate.netnih.gov | Directs molecular assembly into specific one-, two-, or three-dimensional networks. |

| π-π Stacking | The electron-deficient 3,5-dinitrophenyl ring can engage in stacking interactions with other aromatic systems. | Influences the packing density and electronic properties of the crystal. |

| Halogen Bonding | While not intrinsic to the molecule itself, functionalization could introduce halogen atoms, which can act as electrophilic caps (B75204) interacting with the nitro groups. | Provides a directional interaction for precise control over the supramolecular architecture. researchgate.net |

Applications in Catalysis and Reaction Engineering

The versatile structure of this compound and its derivatives makes them valuable in the field of catalysis.

Ligand Design for Metal-Catalyzed Organic Transformations

The β-keto ester functionality of this compound can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. The electronic properties of the ligand, influenced by the electron-withdrawing nitro groups, can in turn affect the catalytic activity of the metal complex. The design of ligands is a key aspect of developing new metal-based catalysts for a wide range of organic transformations. ethernet.edu.etmdpi.com The 3,5-dinitrobenzoate (B1224709) (3,5-DNB) ligand, a related structure, has been shown to exhibit a range of coordination modes with various metals, including copper, cobalt, zinc, and nickel, leading to the formation of diverse molecular and polymeric structures. nih.gov

Organocatalytic Applications of Modified Derivatives of this compound

While the parent compound may not be a primary organocatalyst, its derivatives can be designed to possess catalytic activity. For instance, the introduction of a chiral center into the molecule could lead to the development of chiral organocatalysts for asymmetric synthesis. The dinitrophenyl group can also play a role in non-covalent catalysis, where it can interact with substrates through hydrogen bonding or π-π stacking to facilitate a reaction.

Precursors for Polymer-Supported Catalysts

Immobilizing homogeneous catalysts onto solid supports, such as polymers, offers several advantages, including ease of separation and catalyst recycling. mdpi.comnsf.gov this compound can serve as a precursor for such polymer-supported catalysts. The ester group can be hydrolyzed and the resulting carboxylic acid can be covalently attached to a functionalized polymer. Alternatively, the dinitrophenyl ring can be chemically modified to introduce a polymerizable group. The resulting polymer-supported ligand can then be complexed with a metal to create a heterogeneous catalyst. mdpi.com

Table 2: Potential Catalytic Applications

| Catalysis Type | Role of this compound Derivative | Example Transformation |

| Metal Catalysis | Acts as a ligand to a transition metal center. dntb.gov.uaresearchgate.net | Cross-coupling reactions, hydrogenations, oxidations. |

| Organocatalysis | Modified with chiral moieties to induce stereoselectivity. | Asymmetric aldol (B89426) reactions, Michael additions. |

| Polymer-Supported Catalysis | Functionalized and attached to a polymer backbone to create a recyclable catalyst. mdpi.com | Continuous flow reactions, large-scale synthesis. |

Exploitation in Polymer Chemistry and Functional Materials

The reactivity of this compound also lends itself to applications in polymer chemistry.

Monomer or Cross-linking Agent in the Synthesis of Specialized Polymers

The dinitrophenyl group can be reduced to diamino groups, which can then serve as monomers for the synthesis of polyamides or polyimides. These polymers often exhibit high thermal stability and specific mechanical properties. Furthermore, the β-keto ester functionality can be utilized in cross-linking reactions. google.com Cross-linking agents are crucial for modifying the properties of polymers, such as increasing their rigidity and solvent resistance. google.comnih.govresearchgate.net The incorporation of this compound as a cross-linking agent could introduce specific functionalities into the polymer network, potentially leading to materials with tailored optical or electronic properties.

Incorporation into Functional Coatings, Films, or Resins

The unique chemical structure of this compound, featuring a reactive β-keto ester functionality, presents significant opportunities for its incorporation into various polymer systems to create functional coatings, films, and resins. The presence of both electrophilic and nucleophilic sites makes β-keto esters valuable building blocks in synthetic chemistry. This reactivity can be harnessed to either graft the molecule onto existing polymer backbones or to use it as a monomer or cross-linking agent in polymerization processes.

One promising approach involves the transesterification of the ethyl ester group with hydroxyl-functionalized polymers. This method allows for the covalent attachment of the dinitrophenyl moiety to a wide range of polymeric scaffolds, thereby imparting the specific properties associated with the nitroaromatic group to the bulk material. Furthermore, the active methylene group situated between the two carbonyl groups of the β-keto ester can participate in various carbon-carbon bond-forming reactions, offering another avenue for polymerization or functionalization.

The incorporation of the 3,5-dinitrophenyl group is anticipated to enhance the thermal stability and modify the surface properties of the resulting coatings or films. The strong electron-withdrawing nature of the two nitro groups can lead to increased intermolecular interactions, potentially improving the mechanical strength and solvent resistance of the material. Research on related dinitrophenyl compounds suggests that their presence in a polymer matrix can also influence the material's refractive index and other optical characteristics.

Table 1: Potential Polymer Systems for Incorporation of this compound

| Polymer Type | Potential Method of Incorporation | Anticipated Property Enhancement |

| Polyacrylates | Copolymerization with acrylate (B77674) monomers | Increased refractive index, enhanced thermal stability |

| Polyesters | Transesterification with diol monomers | Improved mechanical strength, altered surface energy |

| Epoxy Resins | Reaction with epoxy groups via the active methylene | Increased cross-linking density, enhanced chemical resistance |

| Polyurethanes | Reaction with isocyanate groups | Modified optical properties, improved adhesion |

Development of Materials with Tunable Optical or Electronic Properties

The 3,5-dinitrophenyl moiety in this compound is a key determinant of its potential for creating materials with tunable optical and electronic properties. Nitroaromatic compounds are known for their significant nonlinear optical (NLO) properties, which arise from the charge asymmetry created by the electron-withdrawing nitro groups attached to the aromatic ring. This inherent electronic characteristic can be exploited in the design of advanced optical materials.

The electronic properties of materials containing this compound can also be modulated. The electron-deficient nature of the dinitrophenyl ring can facilitate electron transport, making these materials potentially useful in organic electronic devices. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound will influence the charge injection and transport properties of any resulting material. By judiciously selecting the polymer matrix and the concentration of the dinitrophenyl-containing compound, it may be possible to engineer materials with tailored bandgaps and conductivities.

Electrochemical Applications and Redox Chemistry

Electrochemical Behavior of Nitro Groups for Non-Biological Sensor Development (e.g., environmental monitoring, process control)

The two nitro groups on the phenyl ring of this compound are electrochemically active and can undergo well-defined reduction processes. This redox activity forms the basis for the development of non-biological electrochemical sensors. In a typical electrochemical measurement, such as cyclic voltammetry, the nitro groups will exhibit distinct reduction peaks at specific potentials. The position and intensity of these peaks can be sensitive to the surrounding chemical environment, allowing for the detection of various analytes.

For environmental monitoring, a sensor based on this compound could be designed to detect pollutants that interact with the dinitrophenyl moiety. For example, certain electron-rich analytes might form charge-transfer complexes with the electron-deficient aromatic ring, leading to a measurable shift in the reduction potential of the nitro groups. Similarly, in industrial process control, a sensor could monitor the concentration of specific chemical species that catalytically or inhibitorily affect the electrochemical reduction of the nitro groups.

The development of such sensors would typically involve immobilizing this compound or a polymer functionalized with it onto an electrode surface. This could be achieved through various techniques, including electropolymerization, drop-casting, or self-assembly. The sensitivity and selectivity of the sensor would be dependent on the specific interactions between the dinitrophenyl group and the target analyte, as well as the morphology and composition of the electrode surface.

Table 2: Predicted Electrochemical Reduction Potentials of Nitro Groups in this compound in a Protic Medium

| Reduction Step | Description | Approximate Potential (vs. Ag/AgCl) |

| First Reduction | Reversible one-electron reduction of one nitro group to a nitro radical anion | -0.6 V to -0.8 V |

| Second Reduction | Irreversible multi-electron reduction to a hydroxylamine or amine group | -1.0 V to -1.3 V |

Precursors for Energy Storage Materials or Redox-Active Systems

The presence of multiple, redox-active nitro groups makes this compound a compelling candidate as a precursor for advanced energy storage materials, particularly for the cathodes of rechargeable batteries. Nitroaromatic compounds are being investigated as high-energy organic cathode materials because each nitro group can theoretically undergo a multi-electron redox reaction, leading to high specific capacities.